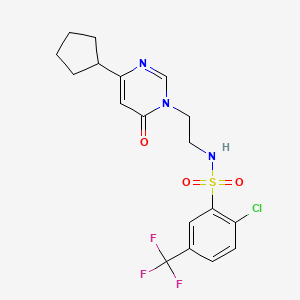

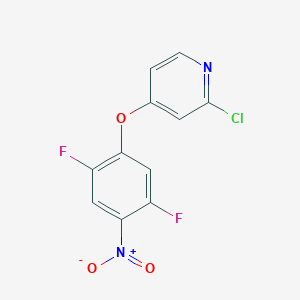

![molecular formula C18H21N5OS B2504782 5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2200300-56-5](/img/structure/B2504782.png)

5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The thieno[2,3-d]pyrimidine scaffold is a common feature in compounds with various pharmacological properties, including antimicrobial and anti-inflammatory activities .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported, where methods have been developed to obtain 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4',3':4,5]- and 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds were further converted by deamination to the corresponding dihydropyranothieno-3H-pyrimidinones. Another study synthesized a series of 3-substituted-7-methyl and 7,2-dimethyl tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives, characterized by spectral data including IR, 1H-, 13C-NMR, Mass, and CHN elemental analyses .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied, revealing significant polarization of the electronic structures of the pyrimidinone molecules. In related compounds, intramolecular N-H...O hydrogen bonds were observed, contributing to the stability of the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-d]pyrimidine derivatives includes the ability to undergo deamination reactions, as mentioned in the synthesis of dihydropyranothieno-3H-pyrimidinones . The presence of amino groups in the structure suggests potential for further substitution reactions, which could be exploited in the synthesis of a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized using various analytical techniques. These techniques provide insights into the molecular weight, elemental composition, and structural confirmation of the synthesized compounds . The antimicrobial and anti-inflammatory activities of some phenyl derivatives containing the thieno[2,3-d]pyrimidin-4(1H)-one system have been reported, indicating the potential for the compound to possess similar properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The antimicrobial activity of compounds related to 5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one has been investigated, with several studies highlighting their potential. For example, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities. Compounds in this class have shown moderate and selective activity against Gram-positive bacteria strains such as S. agalactiae, E. faecalis, and S. epidermidis, indicating their potential as antimicrobial agents (Candia et al., 2017). Another study synthesized and evaluated new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antimicrobial activity against clinical isolates of bacterial and fungal strains, further emphasizing the chemical's relevance in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Antitumor and Anticancer Activity

The potential antitumor and anticancer activities of related compounds have also been explored. For instance, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. Some compounds demonstrated significant inhibition of cell growth, highlighting the therapeutic potential of this chemical class in cancer treatment (Atapour-Mashhad et al., 2017).

Synthesis and Reactivity

The synthesis and reactivity of these compounds have been extensively studied. The reaction of certain precursors with halocompounds afforded N-alkylated derivatives, indicating the versatility of these compounds in chemical synthesis. This reactivity forms the basis for the development of various heterocyclic systems, which could be pivotal in the discovery of new drugs and materials (Sirakanyan et al., 2015). Additionally, studies have focused on the synthesis of substituted derivatives, further contributing to the diversity of this chemical class and expanding its potential applications in various fields of research and development (Shestopalov & Naumov, 2003).

Wirkmechanismus

Mode of Action

Thieno[3,2-d]pyrimidines often exert their effects by interacting with cellular targets and modulating their activity .

Biochemical Pathways

Without specific information on “5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one”, it’s hard to say which biochemical pathways it might affect. Thieno[3,2-d]pyrimidines in general can affect a variety of biochemical pathways depending on their specific targets .

Eigenschaften

IUPAC Name |

5,6-dimethyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS/c1-12-13(2)21-11-23(18(12)24)9-14-3-6-22(7-4-14)17-16-15(5-8-25-16)19-10-20-17/h5,8,10-11,14H,3-4,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVGGBDMFHRYCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC=NC4=C3SC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

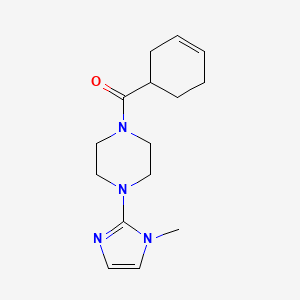

![1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2504699.png)

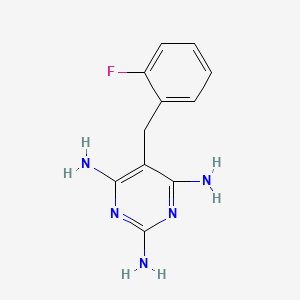

![N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2504703.png)

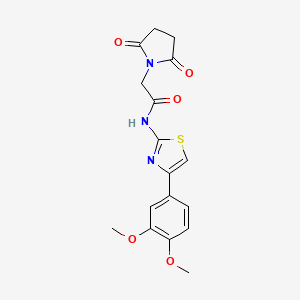

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)